molecular formula C13H15N3O5S B4762431 2,3-DIOXO-N-[(OXOLAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONAMIDE

2,3-DIOXO-N-[(OXOLAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONAMIDE

Cat. No.: B4762431
M. Wt: 325.34 g/mol
InChI Key: RXSYHXVKUXMOPH-UHFFFAOYSA-N
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Description

2,3-DIOXO-N-[(OXOLAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONAMIDE is a complex organic compound with a unique structure that includes a quinoxaline core, a sulfonamide group, and an oxolane ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Properties

IUPAC Name

2,3-dioxo-N-(oxolan-2-ylmethyl)-1,4-dihydroquinoxaline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c17-12-13(18)16-11-6-9(3-4-10(11)15-12)22(19,20)14-7-8-2-1-5-21-8/h3-4,6,8,14H,1-2,5,7H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSYHXVKUXMOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,3-DIOXO-N-[(OXOLAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a dicarbonyl compound under acidic conditions.

    Introduction of the Sulfonamide Group: The quinoxaline derivative is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonamide group.

    Attachment of the Oxolane Ring: Finally, the oxolane ring is introduced through a nucleophilic substitution reaction using an appropriate oxolane derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

2,3-DIOXO-N-[(OXOLAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of tetrahydroquinoxaline derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-DIOXO-N-[(OXOLAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a drug candidate.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-DIOXO-N-[(OXOLAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2,3-DIOXO-N-[(OXOLAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONAMIDE can be compared with other quinoxaline derivatives and sulfonamide compounds. Similar compounds include:

    Quinoxaline N-oxides: These compounds share the quinoxaline core but differ in their oxidation state.

    Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different core structures.

    Oxolane-Containing Compounds: Molecules that include the oxolane ring but have different functional groups attached.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-DIOXO-N-[(OXOLAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
2,3-DIOXO-N-[(OXOLAN-2-YL)METHYL]-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONAMIDE

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